trans-Cinnamamide, N-(4-fluorophenyl)-3-trifluoromethyl-
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Description
“trans-Cinnamamide, N-(4-fluorophenyl)-3-trifluoromethyl-” is a derivative of cinnamic acid, a plant metabolite known for its antimicrobial, anticancer, and antioxidant properties . Its synthetic derivatives often exhibit stronger biological activities in vitro than the parent compounds .
Synthesis Analysis
The synthesis of suitably substituted cinnamamides has been successfully achieved . For instance, N-(4-chlorobenzyl)-N-(4-fluorophenyl)cinnamamide (C4) was synthesized with a yield of 73% .Molecular Structure Analysis
The molecular structure of these cinnamamides greatly influences their biological activity. For example, the α-glucosidase inhibitory activity of these compounds is greatly dependent on their structure, with electron-withdrawing groups on the cinnamoyl aromatic ring causing increased inhibition activity .Chemical Reactions Analysis
The chemical reactions of these cinnamamides are largely influenced by their structure. For instance, trans-cinnamamide derivatives have shown higher α-glucosidase inhibitory activity than acarbose .Physical and Chemical Properties Analysis
The physical and chemical properties of these cinnamamides are influenced by their structure. For instance, N-(4-chlorobenzyl)-N-(4-fluorophenyl)cinnamamide (C4) has a melting point of 111–113 °C .Mechanism of Action
Target of Action
The primary target of trans-Cinnamamide, N-(4-fluorophenyl)-3-trifluoromethyl- is the enzyme α-glucosidase . This enzyme plays a crucial role in the digestion of carbohydrates, specifically in the hydrolysis of α-glucoside bonds present in carbohydrates, thereby releasing glucose .
Mode of Action
trans-Cinnamamide, N-(4-fluorophenyl)-3-trifluoromethyl-: interacts with α-glucosidase, inhibiting its activity . Molecular docking studies have revealed that it interacts with His626 and two catalytic residues of α-glucosidase, namely Asp469 and Asp568 . This interaction inhibits the enzyme’s ability to break down complex carbohydrates into glucose, thereby reducing the amount of glucose that enters the bloodstream .
Biochemical Pathways
By inhibiting α-glucosidase, trans-Cinnamamide, N-(4-fluorophenyl)-3-trifluoromethyl- affects the carbohydrate digestion pathway . This results in a decrease in postprandial hyperglycemia (high blood sugar levels after meals), which is beneficial for managing diabetes .
Pharmacokinetics
The pharmacokinetics properties of trans-Cinnamamide, N-(4-fluorophenyl)-3-trifluoromethyl- Synthesized cinnamamides have shown acceptable physicochemical and pharmacokinetics characteristics with little toxicity, indicating their potential use as lead drug candidates .
Result of Action
The molecular and cellular effects of trans-Cinnamamide, N-(4-fluorophenyl)-3-trifluoromethyl- 's action primarily involve the reduction of glucose absorption in the digestive tract due to the inhibition of α-glucosidase . This leads to a decrease in postprandial blood glucose levels, which can help manage blood sugar levels in individuals with diabetes .
Future Directions
Properties
IUPAC Name |
(E)-N-(4-fluorophenyl)-3-[3-(trifluoromethyl)phenyl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11F4NO/c17-13-5-7-14(8-6-13)21-15(22)9-4-11-2-1-3-12(10-11)16(18,19)20/h1-10H,(H,21,22)/b9-4+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTZMZDANOHXJIL-RUDMXATFSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C=CC(=O)NC2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)C(F)(F)F)/C=C/C(=O)NC2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11F4NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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